molecular formula C24H20N6OS B14991908 4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B14991908
M. Wt: 440.5 g/mol
InChI Key: FZIBAUUEYSQMBH-UHFFFAOYSA-N
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Description

4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and various substituents such as methylphenyl and oxadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps, including the formation of the triazole ring, the introduction of the oxadiazolyl group, and the final coupling with the pyridine ring. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the oxadiazolyl group via nucleophilic substitution.

    Coupling Reactions: Final coupling of the triazole derivative with the pyridine ring under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-2,2’:6’,2’'-terpyridine
  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl derivatives

Uniqueness

4-[4-(4-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C24H20N6OS

Molecular Weight

440.5 g/mol

IUPAC Name

3-(2-methylphenyl)-5-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H20N6OS/c1-16-7-9-19(10-8-16)30-23(18-11-13-25-14-12-18)27-28-24(30)32-15-21-26-22(29-31-21)20-6-4-3-5-17(20)2/h3-14H,15H2,1-2H3

InChI Key

FZIBAUUEYSQMBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)C5=CC=NC=C5

Origin of Product

United States

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